molecular formula C12H10ClN5 B1366530 N-Benzyl-2-chloro-9H-purin-6-amine CAS No. 39639-47-9

N-Benzyl-2-chloro-9H-purin-6-amine

Cat. No.: B1366530
CAS No.: 39639-47-9
M. Wt: 259.69 g/mol
InChI Key: IJKBYBPPNNHJSF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-Benzyl-2-chloro-9H-purin-6-amine plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases. Cyclin-dependent kinases are crucial enzymes that regulate the cell cycle. By inhibiting these enzymes, this compound can induce cell cycle arrest, particularly at the G1 phase . This compound also interacts with other proteins and biomolecules, such as purine receptors, which are involved in various signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis, or programmed cell death, by disrupting the cell cycle and activating apoptotic pathways . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active sites of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and can trigger apoptotic pathways. This compound also interacts with purine receptors, modulating their signaling activity and affecting downstream pathways. These interactions can result in changes in gene expression, enzyme activity, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. It is generally stable when stored in a dark place at temperatures between 2-8°C . Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit cyclin-dependent kinases and induce cell cycle arrest without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These reactions often involve cytochrome P450 enzymes, which play a key role in drug metabolism. The metabolites of this compound can have different biological activities and may contribute to its overall effects on cellular function. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane . Once inside the cell, this compound can be distributed to different cellular compartments, depending on its interactions with binding proteins. The localization and accumulation of this compound can affect its activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and affect gene expression. The subcellular localization of this compound is crucial for its biological activity and can determine its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chloro-9H-purin-6-amine typically involves the reaction of 2,6-dichloropurine with benzylamine under appropriate conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 6-position with the benzylamine group .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chloro-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted purine derivative, while hydrolysis would yield the corresponding purine .

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-9H-purin-6-amine involves its interaction with molecular targets such as cyclin-dependent kinases. By inhibiting these kinases, the compound can induce cell cycle arrest, particularly at the G1 phase . This makes it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

N-benzyl-2-chloro-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKBYBPPNNHJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444807
Record name N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39639-47-9
Record name N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reaction of the commercially available 2,6-dichloropurine (3) with benzylamine gave 2-chloro-6-benzylaminopurine (4) using a reported procedure. Under our conditions, the reaction was complete in 15 min at 60° C. instead of the reported time of 3 h at 110° C. Propargylation of compound 4 using propargyl bromide in DMSO under mild conditions gave 2-chloro-6-benzylamino-9-(2-propynyl) purine (5) regioselectively in high yield. The Cu(I) catalyzed azide-alkyne click reaction (the Sharpless-Huisgen 1,3-dipolar cycloaddition) of the alkyne 5 with fluorinated benzyl azides, prepared in situ from their corresponding benzyl bromides, gave exclusively 1,4-disubstituted triazoles, 7-9. The isomeric homogeneity of the product triazoles was readily verified through their 19F NMR spectra. The pentafluorophenylmethyl-triazole, 9, showed relatively shielded δ19F absorptions as compared to the o-fluorophenylmethyl- and the 2,6-difluorophenylmethyl-triazoles, 7 and 8 respectively, in accordance with similar observations for the monofluoro-, difluoro-, and pentafluorotoluenes.
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Synthesis routes and methods II

Procedure details

To a suspension of 2,6-dichloropurine (110 mg, 0.52 mmol) in n-butanol (3 mL), benzylamine (57 mg, 0.52 mmol) and triethylamine (72 mg, 0.79 mmol) was added. The mixture was stirred and heated at 60° C. for 15 min. The resulting precipitate was filtered, washed with water (20 mL) and methanol (10 mL), and air-dried overnight. Compound 4 (130 mg, 95%) was obtained as an off-white solid: mp 262° C.; EI/MS (m/z (relative %)): 259 (19, M+.), 260 (14), 261 (17%), 106 (100), 91 (77); 1H NMR (400 MHz, DMSO) δ 8.15 (s, 1H), 7.25-7.34 (m, 5H), 4.66 (d, J=6 Hz, 2H); 13C NMR (100 MHz, DMSO) δ 155.0 (s) 153.1 (s), 150.7 (s), 140.2 (d, 1JC—H=200 Hz), 139.6 (s), 128.5 (d, 1JC—H=158 Hz, 127.5 (d, 1JC—H=157 Hz), 127.0 (d, 1JC—H=158 Hz) 118.1 (s), 43.4 (t, 1JC—H=139 Hz).
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110 mg
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57 mg
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72 mg
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3 mL
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95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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